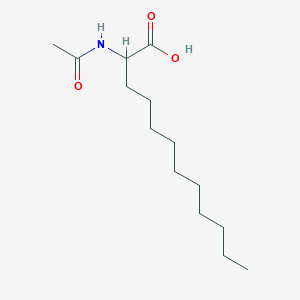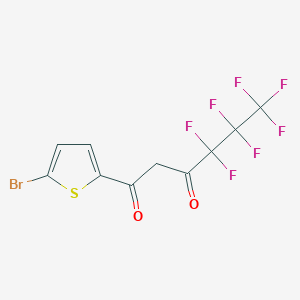
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione is a complex organic compound that features a brominated thiophene ring and a heptafluorohexane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione typically involves the bromination of thiophene followed by coupling with heptafluorohexane-1,3-dione. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiophene derivative, while oxidation can produce a sulfone derivative.
Applications De Recherche Scientifique
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the heptafluorohexane-1,3-dione moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromothiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbaldehyde
- 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
Uniqueness
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione is unique due to the presence of both a brominated thiophene ring and a heptafluorohexane-1,3-dione moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and material science.
Propriétés
Numéro CAS |
326-07-8 |
|---|---|
Formule moléculaire |
C10H4BrF7O2S |
Poids moléculaire |
401.10 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione |
InChI |
InChI=1S/C10H4BrF7O2S/c11-7-2-1-5(21-7)4(19)3-6(20)8(12,13)9(14,15)10(16,17)18/h1-2H,3H2 |
Clé InChI |
GMRONWZVBITWAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


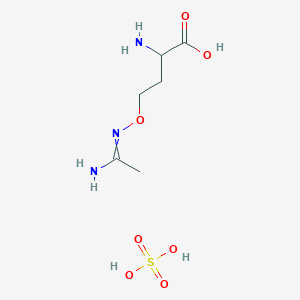
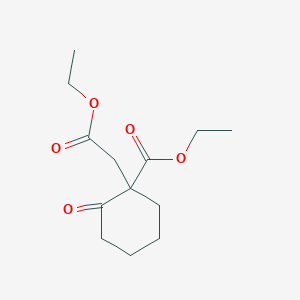
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
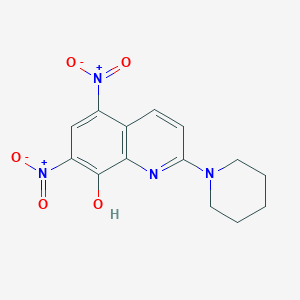
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)

